Cas no 632361-67-2 (PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)-)

Technical Introduction: PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)- is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a nitrile group at the 3-position and methoxyphenyl groups at the 6- and 7-positions. This structure imparts potential utility in pharmaceutical and materials research due to its electron-rich aromatic system and functional group versatility. The presence of methoxy groups enhances solubility and may influence binding interactions in biological systems. Its rigid scaffold makes it a candidate for developing kinase inhibitors or fluorescent probes. The compound’s synthetic accessibility and derivatization potential further support its use in medicinal chemistry and optoelectronic applications.
PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)- structure
632361-67-2 structure
Product Name:PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)-
CAS No:632361-67-2
MF:C21H16N4O2
MW:356.37734413147
CID:3517376
PubChem ID:1480558
Update Time:2025-05-25

PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)- Chemical and Physical Properties

Names and Identifiers

    • PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)-
    • SCHEMBL14014373
    • MFCD03617410
    • AKOS005094568
    • 6,7-bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
    • DB-398991
    • 632361-67-2
    • 5T-0332
    • Inchi: 1S/C21H16N4O2/c1-26-17-7-3-14(4-8-17)19-13-23-21-16(11-22)12-24-25(21)20(19)15-5-9-18(27-2)10-6-15/h3-10,12-13H,1-2H3
    • InChI Key: XDOGNJLDFNSERQ-UHFFFAOYSA-N
    • SMILES: C12=C(C#N)C=NN1C(C1=CC=C(OC)C=C1)=C(C1=CC=C(OC)C=C1)C=N2

Computed Properties

  • Exact Mass: 356.12732577Da
  • Monoisotopic Mass: 356.12732577Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 72.4Ų

PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI73195-1mg
6,7-bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
632361-67-2 >90%
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A2B Chem LLC
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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632361-67-2 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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abcr
AB581037-500mg
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile; .
632361-67-2
500mg
€678.60 2025-04-17
abcr
AB581037-1g
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile; .
632361-67-2
1g
€1312.80 2025-04-17

PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:632361-67-2)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)-
Order Number:A1225313
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:08
Price ($):550
Email:sales@amadischem.com

Additional information on PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)-

Properties and Applications of PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL) (CAS No. 632361-67-2)

PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL), identified by the Chemical Abstracts Service Number (CAS No.) 632361-67-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold that has been extensively studied for its role in drug discovery. The presence of a cyano group at the 3-position and two 4-methoxyphenyl substituents at the 6 and 7 positions introduces specific electronic and steric characteristics that influence its reactivity and interactions with biological targets.

The molecular structure of PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL) consists of a fused ring system comprising a pyrazole ring connected to a pyrimidine ring. The cyano group (–CN) at the 3-position of the pyrimidine ring is a key functional moiety that can participate in various chemical reactions, including nucleophilic addition and condensation reactions. Additionally, the two 4-methoxyphenyl groups (–OCH₃) attached to the pyrazole ring enhance the lipophilicity of the molecule and may influence its solubility and metabolic stability. These structural features make it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL) due to its potential applications in the development of novel therapeutic agents. Studies have demonstrated that this compound exhibits interesting pharmacological properties, particularly in the context of anticancer and anti-inflammatory treatments. The fused heterocyclic system provides a privileged scaffold for designing molecules that can interact with biological targets such as kinases and transcription factors. Moreover, the electron-withdrawing nature of the cyano group can modulate the reactivity of the molecule, making it suitable for further derivatization to achieve desired pharmacological effects.

One of the most compelling aspects of PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL) is its ability to serve as a versatile building block for drug discovery. Researchers have utilized this compound as a precursor in synthesizing more complex molecules with enhanced biological activity. For instance, modifications at the 4-methoxyphenyl groups have been explored to introduce additional functionalities such as halogen atoms or other heteroaryl moieties. These modifications can fine-tune the pharmacokinetic properties of the derivatives, including their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

Recent advancements in computational chemistry have also contributed to the study of PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL) by enabling virtual screening and molecular docking studies. These computational approaches have helped researchers identify potential binding interactions between this compound and target proteins relevant to various diseases. For example, simulations have shown that derivatives of this scaffold can bind effectively to cyclin-dependent kinases (CDKs), which are known to play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. Such findings highlight the potential of this compound as an antitumor agent.

The synthesis of PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL) involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications such as cyanation and methoxylation. The choice of starting materials and reaction conditions can significantly impact the efficiency of these synthetic pathways. Advances in green chemistry principles have also influenced modern synthetic strategies for this compound, emphasizing sustainable practices such as solvent recovery and catalytic methods.

From a pharmaceutical perspective, PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL) has shown promise in preclinical studies where it has demonstrated efficacy against certain disease models. Its ability to modulate key biological pathways suggests that it could be developed into a therapeutic agent with broad applications. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile in humans。 Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical trials and ultimately bringing new treatments to patients.

The versatility of PYRAZOLO[1,5-a]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL) extends beyond its use as an intermediate in drug synthesis; it also serves as a valuable tool for exploring new chemical space. By modifying its structure, researchers can generate libraries of compounds with diverse biological activities, facilitating high-throughput screening programs aimed at identifying novel therapeutic candidates。 This approach aligns with contemporary trends in drug discovery, which emphasize innovation and rapid development through combinatorial chemistry techniques。

In conclusion, PYRAZOLO[1,5-a]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL) (CAS No. 632361-67-2) is a structurally interesting compound with significant potential in pharmaceutical research。 Its unique scaffold, combined with functional groups that enhance reactivity, makes it an attractive candidate for further exploration。 As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for various conditions。 Continued investment in synthetic chemistry, computational modeling, and preclinical studies will be crucial for realizing their full therapeutic potential。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:632361-67-2)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE, 6,7-BIS(4-METHOXYPHENYL)-
A1225313
Purity:99%
Quantity:1g
Price ($):550
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